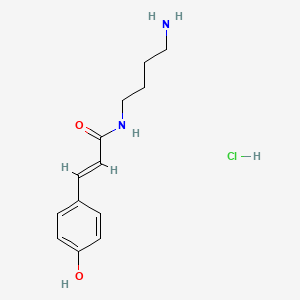

Mono-p-coumarylputrescine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mono-p-coumarylputrescine, also known as this compound, is a useful research compound. Its molecular formula is C13H19ClN2O2 and its molecular weight is 270.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agricultural Applications

Stress Resilience in Plants

Research indicates that hydroxycinnamic acid amides, including mono-p-coumarylputrescine, play crucial roles in plant stress responses. These compounds enhance the resilience of plants to abiotic stresses such as drought and salinity. For instance, studies have shown that overexpression of genes involved in the biosynthesis of hydroxycinnamic acid amides leads to increased accumulation of these metabolites, which correlates with improved stress tolerance in maize ( ).

Pest Resistance

this compound has also been implicated in enhancing pest resistance. The compound exhibits antimicrobial properties that can deter herbivores and pathogens. A study on Nicotiana attenuata demonstrated that phenolamides, including those derived from putrescine, were regulated by transcription factors that increase their levels under herbivore attack ( ).

Pharmaceutical Applications

Antioxidant Properties

The antioxidant capacity of this compound has been highlighted in various studies. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property makes them potential candidates for developing supplements aimed at preventing oxidative stress-related diseases ( ).

Anti-inflammatory Effects

Recent findings suggest that phenolic compounds, including those derived from this compound, possess anti-inflammatory properties. They may inhibit pathways leading to inflammation, making them useful in formulating treatments for inflammatory diseases ( ).

Biochemical Research

Metabolite Profiling

this compound is used in biochemical research to study metabolic pathways involving polyamines and phenolic compounds. Its synthesis and degradation pathways are critical for understanding plant metabolism and secondary metabolite production ( ).

Enzyme Activity Studies

The compound serves as a substrate for various acyltransferases involved in the biosynthesis of phenolamides. Studies have characterized enzymes that transfer p-coumaroyl groups to putrescine and spermidine, elucidating the enzymatic mechanisms behind polyamine modifications ( ).

Data Tables

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Agricultural | Stress resilience | Enhanced accumulation correlates with tolerance |

| Pest resistance | Antimicrobial properties deter herbivores | |

| Pharmaceutical | Antioxidant activity | Scavenges free radicals |

| Anti-inflammatory effects | Inhibits inflammatory pathways | |

| Biochemical Research | Metabolite profiling | Critical for understanding metabolic pathways |

| Enzyme activity studies | Characterization of acyltransferases |

Case Studies

- Maize Stress Resilience Study : A study published in Frontiers in Nutrition demonstrated that maize plants overexpressing hydroxycinnamic acid amide biosynthetic genes showed significantly improved drought tolerance due to increased levels of this compound ( ).

- Nicotiana attenuata Defense Mechanisms : Research indicated that silencing MYB8 transcription factors led to decreased levels of phenolamides, including this compound, resulting in increased susceptibility to herbivory ( ).

- Antioxidant Potential Assessment : A comparative study on various phenolic compounds highlighted the superior antioxidant activity of this compound compared to other derivatives ( ).

Propiedades

Número CAS |

80244-08-2 |

|---|---|

Fórmula molecular |

C13H19ClN2O2 |

Peso molecular |

270.75 g/mol |

Nombre IUPAC |

(E)-N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide;hydrochloride |

InChI |

InChI=1S/C13H18N2O2.ClH/c14-9-1-2-10-15-13(17)8-5-11-3-6-12(16)7-4-11;/h3-8,16H,1-2,9-10,14H2,(H,15,17);1H/b8-5+; |

Clave InChI |

YGPLJJPOVXMWEK-HAAWTFQLSA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)NCCCCN)O.Cl |

SMILES isomérico |

C1=CC(=CC=C1/C=C/C(=O)NCCCCN)O.Cl |

SMILES canónico |

C1=CC(=CC=C1C=CC(=O)NCCCCN)O.Cl |

Sinónimos |

mono-4-coumarylputrescine mono-p-coumarylputrescine monoparacoumarylputrescinium chloride MPCPT |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.